molecular formula C11H13NO5 B6614297 methyl 4-(3-nitrophenoxy)butanoate CAS No. 914605-77-9

methyl 4-(3-nitrophenoxy)butanoate

Cat. No. B6614297
CAS RN: 914605-77-9
M. Wt: 239.22 g/mol
InChI Key: OXKQRXUDMCYHBP-UHFFFAOYSA-N
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Description

Methyl 4-(3-nitrophenoxy)butanoate, also known as m-nitroanilide, is a nitro aromatic compound used in various scientific research applications. It is a nitro aromatic compound with a wide range of applications in the fields of organic chemistry and biochemistry. It is a common starting material for the synthesis of various organic compounds, and has also been used in the development of various drugs and pharmaceuticals. Additionally, it has been used in the development of various biochemical and physiological effects, and has been studied for its potential therapeutic uses.

Scientific Research Applications

Methyl 4-(3-nitrophenoxy)butanoate has been used in the development of various drugs and pharmaceuticals. It has also been used in the synthesis of various organic compounds, such as dyes, pigments, and pharmaceutical intermediates. Additionally, it has been used in the development of various biochemical and physiological effects, and has been studied for its potential therapeutic uses.

Mechanism of Action

Methyl 4-(3-nitrophenoxy)butanoate is believed to act by inhibiting the activity of various enzymes involved in the synthesis of proteins and other molecules. It has been shown to inhibit the activity of tyrosine kinases and other enzymes involved in the synthesis of proteins and other molecules. Additionally, it has been shown to inhibit the activity of various enzymes involved in the metabolism of fatty acids, glucose, and other molecules.
Biochemical and Physiological Effects
Methyl 4-(3-nitrophenoxy)butanoate has been studied for its potential therapeutic uses. It has been shown to inhibit the activity of various enzymes involved in the synthesis of proteins and other molecules. Additionally, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to have antifungal, antibacterial, and antiviral properties.

Advantages and Limitations for Lab Experiments

Methyl 4-(3-nitrophenoxy)butanoate is a relatively inexpensive compound and is readily available. Additionally, it is a relatively simple compound to synthesize, and can be easily modified to yield a variety of derivatives. However, the compound can be toxic if not handled properly, and should be used in a well-ventilated area with appropriate safety equipment.

Future Directions

Methyl 4-(3-nitrophenoxy)butanoate has potential therapeutic uses, and further research is needed to explore its potential applications. Additionally, further research is needed to explore the potential of developing derivatives of the compound for use in various therapeutic applications. Additionally, further research is needed to explore the potential of using the compound as a drug delivery system, and to explore the potential of using the compound as an inhibitor of various enzymes involved in the synthesis of proteins and other molecules. Finally, further research is needed to explore the potential of using the compound as a biomarker for various diseases and conditions.

properties

IUPAC Name

methyl 4-(3-nitrophenoxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-16-11(13)6-3-7-17-10-5-2-4-9(8-10)12(14)15/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKQRXUDMCYHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCOC1=CC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Nitro-phenoxy)-butyric acid methyl ester

Synthesis routes and methods

Procedure details

To a solution of 3-nitrophenol (8.35 g, 60 mmol), in DMF (50 ml) was added K2CO3 (16.56 g, 120 mmol) and methyl 1,4-bromobutyrate (11.95 g, 66 mmol). The reaction was stirred at room temperature for 16 h. The reaction was diluted with ethyl acetate and water. The organic phase was separated and washed with water (2×200 ml). The organic phase was dried with Na2SO4 and concentrated in vacuo. The required ether was isolated following chromatography (ethyl acetate: heptane, 1:9) as a pale yellow solid (12.2 g, 85% yield). LCMS purity 100%, m/z 240 [M++H]+.
Quantity
8.35 g
Type
reactant
Reaction Step One
Name
Quantity
16.56 g
Type
reactant
Reaction Step One
[Compound]
Name
methyl 1,4-bromobutyrate
Quantity
11.95 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
85%

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